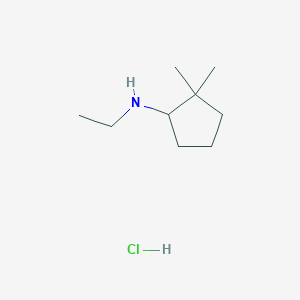

N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride

Description

N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

N-ethyl-2,2-dimethylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-4-10-8-6-5-7-9(8,2)3;/h8,10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFZCLITAXQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC1(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2,2-Dimethylcyclopentanamine

The most direct route involves the alkylation of 2,2-dimethylcyclopentanamine with ethyl halides. This two-step process begins with the synthesis of the primary amine precursor, followed by N-ethylation:

Step 1: Synthesis of 2,2-Dimethylcyclopentanamine

2,2-Dimethylcyclopentanamine is typically prepared via reductive amination of 2,2-dimethylcyclopentanone. A modified procedure derived from cyclopentanone synthesis (as described in US2863923A) involves:

- Cyclization of Dimethyl Adipate : Heating dimethyl 2,5-dimethyladipate at 400–475°C over a cadmium oxide catalyst to form 2,2-dimethylcyclopentanone.

- Reductive Amination : Reacting the ketone with ammonium acetate and sodium cyanoborohydride in methanol under reflux (65°C, 12 hr), yielding 2,2-dimethylcyclopentanamine.

Step 2: N-Ethylation

The primary amine undergoes alkylation with ethyl iodide in the presence of potassium carbonate:

$$

\text{2,2-Dimethylcyclopentanamine} + \text{CH}3\text{CH}2\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{N-Ethyl-2,2-dimethylcyclopentan-1-amine}

$$

Key parameters:

- Solvent : Acetonitrile enhances reaction efficiency compared to ethers.

- Temperature : 0–25°C minimizes polysubstitution.

- Workup : Aqueous extraction removes excess ethyl iodide, followed by distillation under reduced pressure (yield: 78–85%).

Reductive Amination of 2,2-Dimethylcyclopentanone with Ethylamine

An alternative one-pot method bypasses the isolation of 2,2-dimethylcyclopentanamine:

- Condensation : 2,2-Dimethylcyclopentanone reacts with ethylamine in ethanol at 60°C for 6 hours.

- Reduction : Sodium borohydride is added incrementally to reduce the imine intermediate.

- Acidification : The free base is treated with concentrated HCl to precipitate the hydrochloride salt (yield: 70–75%).

Industrial-Scale Production Methods

Continuous Flow Alkylation

Recent patents (e.g., CN101538223A) highlight advancements in continuous processing:

Vapor-Phase Cyclization

Adapting methods from US2863923A, vapor-phase cyclization of diethyl 2,5-dimethyladipate over cadmium oxide catalysts (400–475°C) produces 2,2-dimethylcyclopentanone, which is subsequently aminated.

Reaction Optimization and Challenges

Steric Hindrance Mitigation

The 2,2-dimethyl substituents impose significant steric hindrance, necessitating:

Byproduct Formation

Common byproducts and mitigation strategies:

| Byproduct | Cause | Solution |

|---|---|---|

| Diethylated amine | Excess ethyl iodide | Stoichiometric control |

| Cyclopentane ring-opening | Prolonged heating | Temperature ≤25°C |

Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, D₂O) :

- δ 1.25–1.45 (m, 2H, cyclopentane CH₂)

- δ 1.55 (s, 6H, C2-CH₃)

- δ 2.95 (q, J = 7.2 Hz, 2H, N-CH₂CH₃)

- δ 3.30 (m, 1H, cyclopentane CH)

IR (KBr) :

- 2500–3000 cm⁻¹ (N⁺-H stretch, hydrochloride)

- 1200–1350 cm⁻¹ (C-N vibration)

Mass Spec (EI) :

- m/z 141.2 [M-Cl]⁺ (calc. for C₉H₁₉N: 141.15)

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride features a cyclopentane ring substituted with two methyl groups and an ethyl amine group. Its molecular formula is , with a molecular weight of approximately 151.678 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry .

Pharmaceutical Applications

Chemical Synthesis Applications

-

Synthesis Techniques

- This compound can be synthesized through various chemical methods that optimize yield and purity. The synthesis typically involves the formation of the cyclopentane ring followed by the introduction of the amine and ethyl substituents .

- Industrial processes may utilize batch or continuous methods to enhance production efficiency.

-

Reactivity and Derivatives

- The compound's unique structure allows for potential derivatization, leading to new compounds that might possess enhanced biological activity or different chemical properties. Researchers are encouraged to explore these derivatives for various applications.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, related research provides valuable insights into its potential applications:

Mechanism of Action

The mechanism of action of N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-2,2-dimethylcyclopentan-1-amine;hydrochloride

- N-Propyl-2,2-dimethylcyclopentan-1-amine;hydrochloride

- N-Butyl-2,2-dimethylcyclopentan-1-amine;hydrochloride

Uniqueness

N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is unique due to its specific ethyl group substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

N-Ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is a compound of interest in various biological and pharmacological studies. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic amine characterized by its unique structure, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 175.72 g/mol. The compound's structure allows for potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may act as a ligand for specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and signaling pathways.

- Enzyme Modulation : Preliminary studies suggest that it could modulate the activity of certain enzymes involved in metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

| Half-life | 3-6 hours |

| Excretion | Urinary |

The compound exhibits rapid absorption and moderate bioavailability, which are advantageous for therapeutic applications.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models evaluated the effects of this compound on anxiety and depression-like behaviors. The results indicated a significant reduction in anxiety levels as measured by the elevated plus maze test. The compound demonstrated potential as an anxiolytic agent, possibly through modulation of GABAergic signaling pathways.

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against HeLa and MCF-7 cells, revealing IC50 values of 25 µM and 30 µM, respectively. These findings suggest that the compound may possess antitumor properties worth further exploration.

Safety and Toxicology

Safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, high doses may lead to adverse effects such as tachycardia and hypertension. Long-term toxicity studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the common synthetic routes for preparing N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves cyclopentane derivatives as precursors. A two-step approach is often employed:

Amine Formation : Reacting a cyclopentane derivative (e.g., 2,2-dimethylcyclopentanone) with ethylamine under reductive amination conditions using catalysts like palladium or platinum. Hydrogen gas is commonly used for reduction .

Hydrochloride Salt Formation : Treating the free amine with hydrochloric acid in an anhydrous solvent (e.g., ethanol or dichloromethane) to precipitate the hydrochloride salt. Industrial methods may use continuous flow reactors for scalability .

Key reagents include lithium aluminum hydride (reduction), HCl (salt formation), and inert solvents to avoid side reactions.

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the cyclopentane backbone, ethyl group attachment, and dimethyl substitution patterns. Deuterated solvents (e.g., DO or CDCl) are used for solubility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (151.68 g/mol) and fragmentation patterns to validate the structure .

- HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) can assess purity and detect impurities. UV detection at ~210 nm is optimal for amine hydrochlorides .

Advanced Research Questions

Q. How can retrosynthetic analysis optimize the synthesis of this compound?

- Methodological Answer : Retrosynthetic strategies focus on disconnecting the amine group and cyclopentane ring. AI-driven tools (e.g., Reaxys or Pistachio models) suggest feasible precursors like 2,2-dimethylcyclopentanone and ethylamine. Key considerations:

- Protecting Groups : Temporary protection of the amine during cyclopentane functionalization to prevent unwanted side reactions .

- Reaction Optimization : Automated systems monitor parameters (temperature, pressure) to maximize yield. For example, reducing reaction time from 24h to 6h via microwave-assisted synthesis .

- Byproduct Mitigation : Use of scavengers (e.g., polymer-bound reagents) to remove excess HCl or unreacted intermediates .

Q. How should researchers address discrepancies in reaction yields across different batches?

- Methodological Answer : Yield inconsistencies often stem from:

- Moisture Sensitivity : The free amine is hygroscopic; strict anhydrous conditions (e.g., argon atmosphere, molecular sieves) are essential during salt formation .

- Catalyst Deactivation : Trace impurities in starting materials (e.g., cyclopentane derivatives) can poison catalysts. Pre-purification via column chromatography or recrystallization is advised .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., HCl concentration, stirring rate). Multivariate regression models can predict optimal conditions .

Q. What strategies are effective in resolving stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, particularly for derivatives with cyclopentane ring modifications .

- Dynamic NMR : Monitor diastereomeric splitting in H NMR at low temperatures (−40°C) to assess rotational barriers and conformational stability .

Data Analysis and Validation

Q. How can researchers validate the purity of this compound in complex mixtures?

- Methodological Answer :

- LC-MS/MS : Combines HPLC separation with tandem MS detection to distinguish the target compound from structurally similar impurities (e.g., N-ethylcyclopentane derivatives) .

- Elemental Analysis : Verify Cl content (theoretical: 23.4%) via titration with silver nitrate, ensuring stoichiometric consistency with the hydrochloride salt .

- Thermogravimetric Analysis (TGA) : Assess decomposition profiles to confirm the absence of hydrate or solvent residues .

Q. What computational methods support the prediction of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models electron density maps to predict sites for electrophilic/nucleophilic attacks. For example, the amine group’s nucleophilicity is reduced in the hydrochloride form .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery applications. Force fields like AMBER or CHARMM are suitable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.